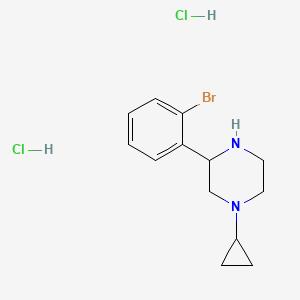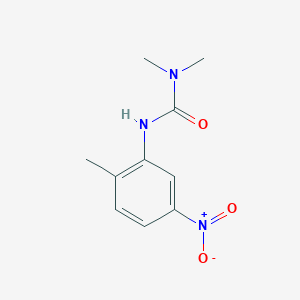
3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea
Vue d'ensemble
Description
3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea (DMNPU) is an organic compound with a wide range of applications in scientific research. It is used in various chemical and biochemical studies, including synthesis, catalysis, molecular modeling, and drug discovery. DMNPU is an attractive molecule due to its low toxicity, low cost, and wide range of applications.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
Research on substituted ureas, similar to 3,3-Dimethyl-1-(2-methyl-5-nitrophenyl)urea, includes the study of their molecular structure and spectroscopic properties. For instance, Kołodziejski et al. (1993) investigated crystalline N1, N1-dimethyl-N3-arylureas, focusing on hydrogen bonding and molecular conformations through spectroscopies and X-ray diffraction. This kind of research is vital for understanding the fundamental properties and potential applications of these compounds in various fields, including material sciences and chemistry (Kołodziejski et al., 1993).
Synthesis and Derivative Formation
The synthesis and formation of derivatives of nitro-substituted ureas, including this compound, have been explored for various applications. Curtis (1988) developed a procedure for N-ethylation and methylation of 1,3-diphenylureas, leading to derivatives with potential use as propellant stabilizers. This illustrates the compound's relevance in industrial applications, particularly in the synthesis of stabilizers and other related chemicals (Curtis, 1988).
Hydrogel Formation and Morphology
The ability of substituted ureas to form hydrogels and their rheological properties is another area of research interest. Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, which forms hydrogels in acidic environments. The research emphasized the influence of anions on the morphology and rheology of these gels, which is crucial for applications in materials science and bioengineering (Lloyd & Steed, 2011).
Anion Binding and Supramolecular Chemistry
The study of anion binding and the creation of supramolecular structures is another significant application. Formica et al. (2008) synthesized urea-based receptors capable of interacting with anions like fluoride and chloride, demonstrating potential in sensing and molecular recognition technologies. This research highlights the compound's utility in creating selective and sensitive sensors (Formica et al., 2008).
Environmental Applications
In the environmental sphere, research has explored the photodegradation of certain pesticides in water using N-doped TiO2 under solar radiation, where compounds like methyl parathion, which is structurally similar to this compound, play a crucial role. Such studies are critical in understanding and developing methods for the environmental detoxification of harmful pesticides (Senthilnathan & Philip, 2011).
Propriétés
IUPAC Name |
1,1-dimethyl-3-(2-methyl-5-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-4-5-8(13(15)16)6-9(7)11-10(14)12(2)3/h4-6H,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAJPLOVQYDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



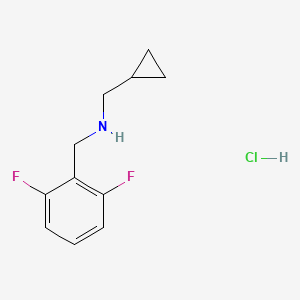
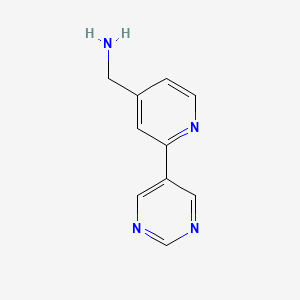
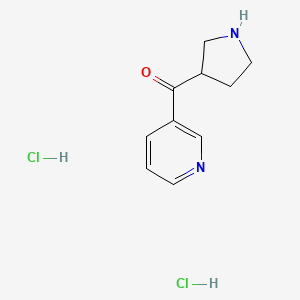
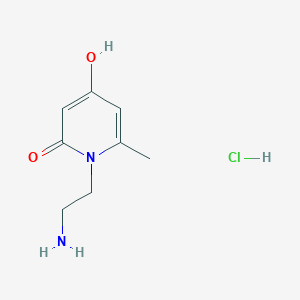
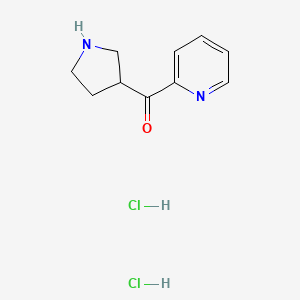



![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472811.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)
![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)
